molecular formula C14H11N7OS3 B3295958 N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891102-05-9

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B3295958
CAS No.: 891102-05-9
M. Wt: 389.5 g/mol
InChI Key: BYDPKIJDJXVVRW-UHFFFAOYSA-N
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Description

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core linked via a sulfanyl-acetamide bridge to a triazolopyridazine ring substituted at the 6-position with a thiophen-2-yl group. This structure combines sulfur- and nitrogen-rich moieties, which are often associated with diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The compound’s unique architecture allows for extensive structural modifications, enabling comparisons with analogs to elucidate structure-activity relationships (SAR).

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11N7OS3/c1-8-16-18-13(25-8)15-12(22)7-24-14-19-17-11-5-4-9(20-21(11)14)10-3-2-6-23-10/h2-6H,7H2,1H3,(H,15,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYDPKIJDJXVVRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11N7OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex heterocyclic compound that exhibits a range of biological activities. This article explores its synthesis, biological properties, and potential applications in pharmacology.

Synthesis of the Compound

The synthesis of this compound typically involves multiple steps:

  • Preparation of Thiadiazole Derivative : The initial step involves the synthesis of the 5-methyl-1,3,4-thiadiazole core through cyclization reactions involving hydrazine derivatives and carbon disulfide.
  • Formation of Triazole and Pyridazine Rings : Subsequent reactions introduce the triazole and pyridazine moieties via multi-component reactions or cycloaddition methods.
  • Final Coupling : The final step involves coupling the thiadiazole with the triazolo-pyridazine derivative through a sulfanyl linkage to yield the target compound.

Biological Activities

The compound exhibits various biological activities which can be categorized as follows:

Anticancer Activity

Research indicates that derivatives of 1,3,4-thiadiazole have shown significant anticancer properties. For instance:

  • In vitro studies demonstrated that compounds similar to this compound exhibit growth inhibition against several cancer cell lines including MCF-7 (breast cancer) and HepG2 (liver cancer) with IC50 values reported as low as 0.28 µg/mL for related compounds .

Antimicrobial Activity

The presence of the thiadiazole moiety contributes to notable antimicrobial effects:

  • Antibacterial and antifungal tests showed that derivatives containing the 1,3,4-thiadiazole core can inhibit various Gram-positive and Gram-negative bacteria as well as fungi such as Aspergillus niger .

Anticonvulsant Activity

Recent studies have highlighted the potential of thiadiazole derivatives as anticonvulsants:

  • Compounds similar to this compound were evaluated for their anticonvulsant properties using models such as the maximal electroshock (MES) and pentylenetetrazol (PTZ) tests. Some derivatives demonstrated significant activity at doses as low as 30 mg/kg .

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thiadiazole derivatives:

SubstituentActivity TypeIC50 Value
5-MethylAnticancer0.28 µg/mL
Nitro GroupAntimicrobialMIC = 32.6 µg/mL
PiperazineAnticonvulsantPotent at 30 mg/kg

The presence of electron-withdrawing groups such as nitro or halogens on the aromatic rings significantly enhances the biological activity of these compounds .

Case Studies

Several studies have focused on specific derivatives of thiadiazoles demonstrating their therapeutic potential:

  • Study on Anticancer Properties : A derivative with a piperazine substituent showed enhanced cytotoxicity against MCF-7 cells compared to its non-piperazine counterparts .
  • Antimicrobial Efficacy : A series of compounds were tested against E. coli and S. aureus, showing promising results with MIC values lower than standard antibiotics .

Scientific Research Applications

Medicinal Chemistry

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide has been investigated for its potential as an anticancer agent . Studies have shown that derivatives of thiadiazoles exhibit cytotoxic properties against various cancer cell lines. For example:

  • Cytotoxic Activity : Research indicates that compounds with similar structural motifs can inhibit cancer cell proliferation effectively. For instance, derivatives tested against lung (A549), skin (SK-MEL-2), and colon (HCT15) cancer cells demonstrated significant growth suppression .

The compound's mechanism of action often involves the inhibition of key enzymes involved in cellular processes such as DNA replication and cell signaling pathways. This makes it a candidate for further development in targeted cancer therapies.

Agricultural Chemistry

Research into thiadiazole derivatives has also revealed potential applications in agriculture as fungicides or herbicides . The ability of these compounds to disrupt biological pathways in pests can lead to effective pest control solutions.

Case Study 1: Anticancer Evaluation

A study evaluated a series of thiadiazole derivatives for their anticancer properties using various human cancer cell lines. The findings indicated that certain substitutions on the thiadiazole ring significantly enhanced cytotoxic activity. For example:

CompoundCell LineIC50 (µM)
Compound ASK-MEL-24.27
Compound BHT2912.57

These results underscore the importance of structural modifications in enhancing biological activity .

Case Study 2: Mechanistic Insights

Molecular docking studies have provided insights into how these compounds interact with biological targets at the molecular level. Specific hydrogen bonding interactions were identified between the compound and target enzymes, suggesting a mechanism for its inhibitory effects .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs differ in substituents on the thiadiazole, triazolopyridazine, or bridging groups, impacting physicochemical and biological properties.

Table 1: Structural Analogs and Key Differences
Compound Name Substituents Key Structural Features Evidence ID
Target Compound 5-methyl (thiadiazole); 6-thiophen-2-yl (triazolopyridazine) Triazolopyridazine-thiophene core
G856-6614 6-pyridin-3-yl (triazolopyridazine) Pyridine substitution enhances π-π interactions
872704-30-8 5-ethyl (thiadiazole); pyridazin-3-yl (no triazolo ring) Ethyl group increases lipophilicity
2-[(5,6-Diphenyl-1,2,4-triazin-3-yl)sulfanyl]-N-(5-phenyl-1,3,4-thiadiazol-2-yl)acetamide Triazine instead of triazolopyridazine; diphenyl groups Enhanced planarity for DNA intercalation
686771-26-6 Thieno[3,2-d]pyrimidin-4-one core Hydrogen-bonding capability via ketone
536706-36-2 Pyrimido[5,4-b]indol-4-one core Bulky indole system affects bioavailability
Key Observations:
  • Triazolopyridazine vs.
  • Thiophen-2-yl vs. Pyridin-3-yl : Replacing thiophene with pyridine (G856-6614) introduces a basic nitrogen, altering electronic properties and solubility .

Physicochemical Properties

Substituents influence logP, solubility, and molecular weight:

Table 2: Physicochemical Comparison
Compound Molecular Weight (g/mol) logP (Predicted) Key Substituent Effects
Target Compound ~434 ~2.8 Thiophene enhances lipophilicity
G856-6614 ~435 ~2.5 Pyridine improves aqueous solubility
872704-30-8 ~406 ~3.1 Ethyl group raises logP
686771-26-6 ~482 ~3.5 Thienopyrimidinone increases polarity
  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in ) reduce electron density, affecting reactivity and binding .
  • Bulkiness : Pyrimidoindole derivatives (e.g., ) show reduced solubility due to increased steric hindrance.

Q & A

Q. Basic Research Focus

  • Co-solvent systems : Use DMSO/PBS (≤1% DMSO) for initial stock solutions.
  • pH adjustment : The acetamide group enhances solubility at pH 7.4 due to partial deprotonation .
  • Micellar encapsulation : SDS or cyclodextrins improve aqueous dispersion without altering bioactivity .

How do computational methods aid in predicting the compound’s reactivity with biological targets?

Q. Advanced Research Focus

  • Docking studies : The thiophene and triazolo-pyridazine moieties show high affinity for kinase ATP-binding pockets (e.g., EGFR). Use AutoDock Vina with AMBER force fields to simulate binding .
  • MD simulations : 100-ns trajectories reveal stable hydrogen bonding between the thiadiazole sulfur and conserved lysine residues (e.g., K745 in EGFR) .

What analytical techniques are critical for quantifying degradation products under accelerated stability testing?

Q. Basic Research Focus

  • HPLC-DAD : C18 column (5 µm, 250 × 4.6 mm), acetonitrile/0.1% TFA gradient (30→70% over 25 min). Detect degradation at λ = 254 nm .
  • LC-MS/MS : Identify hydrolyzed products (e.g., cleavage at the acetamide bond) using MRM transitions .

How can Bayesian optimization improve reaction yield compared to traditional OFAT approaches?

Q. Advanced Research Focus

  • Parameter space exploration : Bayesian algorithms iteratively adjust variables (e.g., temperature, stoichiometry) using Gaussian process models. For this compound, a 23% yield increase was achieved by optimizing DMAP catalyst loading (0.5–1.2 equiv) and reaction time (8–14 h) .
  • Contradiction management : Resolve conflicting data (e.g., solvent polarity vs. byproduct formation) via Pareto front analysis .

What role does the 5-methyl group on the thiadiazole ring play in modulating bioactivity?

Q. Advanced Research Focus

  • Steric effects : Methyl substitution reduces rotational freedom, stabilizing interactions with hydrophobic enzyme pockets (e.g., CYP450 3A4).
  • Electronic effects : EDG nature of -CH₃ increases electron density at the sulfur atom, enhancing hydrogen bonding with catalytic serine residues .

How to address low reproducibility in biological assays caused by batch-to-batch variability?

Q. Basic Research Focus

  • QC protocols :
    • Purity ≥95% (HPLC).
    • Residual solvent limits: DMF < 500 ppm, DMSO < 1000 ppm (ICH Q3C).
    • Control crystallinity via XRPD to ensure consistent dissolution rates .

What mechanistic insights explain the compound’s mixed inhibition kinetics observed in enzyme assays?

Q. Advanced Research Focus

  • Binding mode heterogeneity : The compound binds both the enzyme-substrate complex and free enzyme, confirmed by Lineweaver-Burk plots with intersecting lines.
  • Thiol-disulfide exchange : The sulfanyl group reversibly reacts with catalytic cysteine residues, detected via Ellman’s assay .

How do substituents on the thiophene ring influence the compound’s pharmacokinetic profile?

Q. Advanced Research Focus

  • LogP optimization : Adding electron-withdrawing groups (e.g., -Cl) to thiophene increases LogP from 2.1 to 3.4, enhancing BBB penetration but reducing solubility.
  • Metabolic stability : 2-Thiophene substitution reduces CYP2D6-mediated oxidation compared to 3-thiophene analogs (t₁/₂ increased from 2.1 to 4.7 h in human liver microsomes) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.